molecular formula C17H17NO4 B11824788 3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid

3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid

Cat. No.: B11824788
M. Wt: 299.32 g/mol
InChI Key: KYHIBRIPZXAJCM-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Biological Activity

3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a prop-2-enoic acid backbone with an ethoxy and pyridine moiety, which may contribute to its biological activity. Its chemical formula is C17H17NO4, and it exhibits unique physicochemical properties that influence its bioavailability and interaction with biological targets.

Research indicates that this compound may interact with various biological pathways:

  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, likely through inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : Preliminary studies suggest that it may scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Some investigations have reported its efficacy against certain bacterial strains, indicating a possible role as an antimicrobial agent.

Study 1: In Vivo Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, suggesting an anti-inflammatory effect. The mechanism was linked to the downregulation of NF-kB signaling pathways, which are pivotal in the inflammatory response.

Study 2: Antioxidant Assessment

In vitro assays using DPPH and ABTS radical scavenging methods revealed that the compound exhibits considerable antioxidant activity. The results indicated a dose-dependent response, with higher concentrations leading to increased radical scavenging capacity.

Study 3: Antimicrobial Evaluation

A screening of various bacterial strains showed that the compound inhibited the growth of Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate antimicrobial efficacy.

Toxicological Profile

While exploring the biological activities, it is crucial to assess the toxicological profile of the compound. In silico studies have suggested that it adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties. However, potential toxic effects such as cytotoxicity at high concentrations have been noted in preliminary studies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced paw edema in animal models
AntioxidantDose-dependent radical scavenging activity
AntimicrobialInhibition of Staphylococcus aureus growth
ToxicityPotential cytotoxic effects at high doses

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C17H17NO4/c1-2-21-16-10-13(6-8-17(19)20)5-7-15(16)22-12-14-4-3-9-18-11-14/h3-11H,2,12H2,1H3,(H,19,20)

InChI Key

KYHIBRIPZXAJCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CN=CC=C2

Origin of Product

United States

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